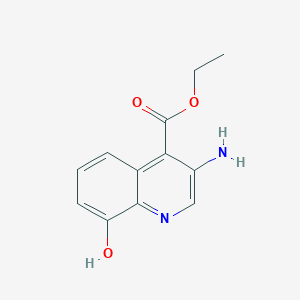
Ethyl 3-amino-8-hydroxyquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl3-amino-8-hydroxyquinoline-4-carboxylate is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound incorporates an ethyl ester group, an amino group at the 3-position, and a hydroxyl group at the 8-position on the quinoline ring. The unique structure of this compound makes it a valuable subject of study in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl3-amino-8-hydroxyquinoline-4-carboxylate typically involves the functionalization of the quinoline ring. One common method is the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by subsequent functional group modifications . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and green chemistry approaches are often employed to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl3-amino-8-hydroxyquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group at the 3-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Ethyl3-amino-8-hydroxyquinoline-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents for diseases such as cancer and Alzheimer’s disease.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Ethyl3-amino-8-hydroxyquinoline-4-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, proteins, and enzymes, affecting their function.
Pathways Involved: It can modulate oxidative stress pathways, inhibit enzyme activity, and interfere with DNA replication and repair processes
Comparación Con Compuestos Similares
8-Hydroxyquinoline: The parent compound with broad biological activities.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Quinoline-4-carboxylic acid: A related compound with similar structural features.
Uniqueness: Ethyl3-amino-8-hydroxyquinoline-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Propiedades
Fórmula molecular |
C12H12N2O3 |
|---|---|
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
ethyl 3-amino-8-hydroxyquinoline-4-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-12(16)10-7-4-3-5-9(15)11(7)14-6-8(10)13/h3-6,15H,2,13H2,1H3 |
Clave InChI |
FBWNOTUHAGSKOK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2C=CC=C(C2=NC=C1N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



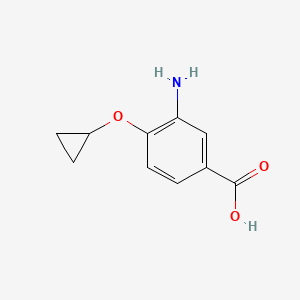
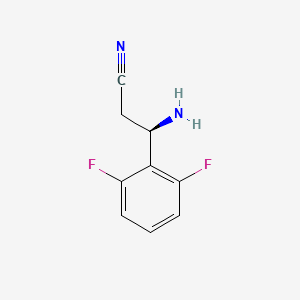



![(3R)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13040403.png)


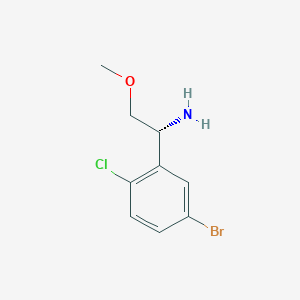
![2,4-Dichloro-6-(2,4-dimethoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13040432.png)
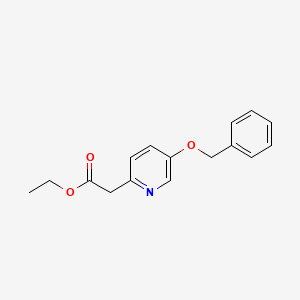
![N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)aniline hydrochloride](/img/structure/B13040441.png)

